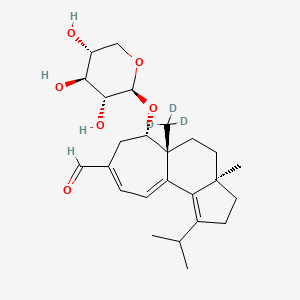

(+)-Erinacin A-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3 |

InChI Key |

LPPCHLAEVDUIIW-KJRIIPGNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C |

Canonical SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

Origin of Product |

United States |

Discovery, Isolation, and Biosynthetic Investigations of the Erinacin a Scaffold

Identification of Natural Sources of Erinacin A (e.g., Hericium erinaceus mycelia)

Erinacine A is a secondary metabolite produced by the mycelia of the fungus Hericium erinaceus, commonly known as the Lion's Mane mushroom. mdpi.comnih.gov This edible and medicinal mushroom has a history of use in traditional medicine, particularly in Asia. mdpi.com Scientific investigations have revealed that while the fruiting bodies of H. erinaceus contain other bioactive compounds like hericenones, erinacines are exclusively found in the mycelia. nih.gov The concentration of erinacine A can vary significantly among different strains of H. erinaceus, highlighting the importance of strain selection for production.

Methodologies for Isolation and Purification of Erinacin A from Biological Matrices

The isolation of pure erinacine A from the complex mixture of metabolites within Hericium erinaceus mycelia requires multi-step procedures involving extraction and chromatography.

A variety of chromatographic techniques have been employed to isolate and purify erinacine A. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for obtaining high-purity erinacine A. nih.gov One study reported the successful separation of erinacine A with a purity of over 95% using a two-phase solvent system. nih.gov Two-dimensional chromatography, which utilizes the orthogonality of two different chromatographic modes, has also been successfully applied. This often involves a normal-phase flash chromatography step followed by a semi-preparative reversed-phase high-performance liquid chromatography (HPLC) step. Analytical techniques such as HPLC with ultraviolet and tandem mass spectrometric detection (HPLC-UV-MS/MS) are used to confirm the presence and purity of erinacine A in the isolated fractions.

| Chromatographic Technique | Stationary Phase/Solvent System | Purity Achieved | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v) | >95% | nih.gov |

| Two-Dimensional Chromatography | 1D: Normal-phase flash chromatography; 2D: Semi-preparative reversed-phase (C18) HPLC | 97.4% |

This table is interactive. Click on the headers to sort.

The initial step in isolating erinacine A is its extraction from the lyophilized and powdered mycelia of H. erinaceus. The choice of solvent is critical for maximizing the yield. Aqueous ethanol (B145695) is commonly used for the initial extraction. Subsequent liquid-liquid partitioning, for example with ethyl acetate, is then used to enrich the erinacine A fraction before chromatographic purification. Optimization of extraction parameters such as solvent composition, temperature, and time is crucial for achieving high yields of the target compound. One optimized protocol involves ultrasonication-assisted extraction with 75% ethanol at 50°C. nih.gov

| Extraction Parameter | Optimized Condition | Reference |

| Solvent | 75% Ethanol | nih.gov |

| Method | Ultrasonication | nih.gov |

| Temperature | 50°C | nih.gov |

| Subsequent Partitioning | Ethyl Acetate | nih.gov |

This table provides an overview of an optimized extraction protocol for erinacine A.

Elucidation of Biosynthetic Pathways for Erinacin A

The biosynthesis of erinacine A is a complex process involving a series of enzymatic reactions that construct its intricate cyathane diterpenoid scaffold.

The biosynthesis of erinacines begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). nih.gov The pathway then proceeds through a series of intermediates. A key intermediate in the biosynthesis of several erinacines, including erinacine A, is erinacine P. medchemexpress.comresearchgate.net It has been proposed that erinacine Q is a direct precursor to erinacine P. researchgate.netcybermedlife.eu Studies have shown that erinacine P can be chemically converted to erinacine B and subsequently to erinacine A under mild conditions, suggesting a similar biosynthetic route within the fungus. medchemexpress.comresearchgate.net

The enzymatic machinery responsible for erinacine biosynthesis is encoded by a set of genes known as the erinacine biosynthetic gene cluster (eri cluster). cjnmcpu.com A key initial step is the formation of the characteristic cyathane carbon skeleton from GGPP, a reaction catalyzed by a diterpene synthase, EriG. nih.gov Following the formation of the basic scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. sdu.edu.cn Three such enzymes, EriA, EriC, and EriI, have been identified as being involved in the hydroxylation of the erinacine skeleton at different positions. nih.govsdu.edu.cn Another enzyme, the NAD(P) oxidoreductase EriB, is responsible for the conversion of erinacine Q to erinacine P. mdpi.com The final steps in the biosynthesis of erinacine A from erinacine P are believed to involve further enzymatic transformations, though the precise enzymes for the conversion of erinacine B to erinacine A have not been fully characterized. mdpi.comresearchgate.net

Genetic and Molecular Biology Approaches to Biosynthesis Pathway Engineering

The biosynthesis of the erinacine A scaffold, a complex cyathane diterpenoid, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC) within the genome of the fungus Hericium erinaceus. nih.govcjnmcpu.comresearchgate.net Understanding this genetic blueprint is fundamental to engineering the pathway for enhanced production or for the creation of novel analogues.

Researchers have identified the "Eri gene cluster," which contains the essential enzymatic machinery for constructing the core structure of erinacines. nih.govcjnmcpu.com Key enzymes encoded by this cluster and their roles in the biosynthetic pathway have been elucidated through heterologous expression and gene characterization studies. nih.gov

Key Enzymes in the Erinacin A Biosynthetic Pathway:

| Gene | Enzyme | Function | Reference |

| EriE | Geranylgeranyl pyrophosphate synthase | Synthesizes the precursor molecule, geranylgeranyl pyrophosphate (GGPP). | nih.gov |

| EriG | UbiA-type terpene synthase | Catalyzes the crucial cyclization of GGPP to form the foundational 5/6/7 tricyclic cyathane skeleton. | nih.gov |

| EriA/C/I | P450 hydroxylases | Perform specific hydroxylations on the cyathane scaffold, adding functional groups that are characteristic of different erinacine molecules. | nih.gov |

| EriM | FAD-dependent oxidase | An unclustered enzyme responsible for the formation of the critical allyl aldehyde group in erinacines. | nih.gov |

| EriJ | Glycosyltransferase | Catalyzes the attachment of a xylose sugar moiety to the cyathane core. | nih.gov |

Pathway engineering efforts have focused on heterologous expression, which involves transferring the Eri gene cluster into a more tractable microbial host. nih.gov Scientists have successfully reconstituted parts of the biosynthetic pathway in hosts like the yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus oryzae. nih.gov These engineered microbes serve as platforms for producing specific erinacine intermediates and for studying the function of individual enzymes. For instance, early attempts to express biosynthetic genes for erinacine Q in A. oryzae resulted in low titers of 4.7 mg/L. nih.gov Subsequent work in an engineered S. cerevisiae strain with high GGPP availability has been pursued to create a more efficient biocatalyst system. nih.gov These genetic approaches not only offer an alternative production strategy but also enable the "de novo" synthesis of non-natural cyathane derivatives by combining biosynthetic routes. nih.gov

In Vitro and Fermentation Studies for Enhanced Erinacin A Production

Erinacin A is a secondary metabolite found exclusively in the mycelia of Hericium erinaceus, not in its fruiting body. researchgate.netresearchgate.net Consequently, extensive research has been conducted on mycelial cultivation through fermentation to optimize and enhance the yield of this valuable compound. Both submerged fermentation and solid-state cultivation methods have been systematically investigated.

Submerged Fermentation:

In submerged fermentation, H. erinaceus mycelia are grown in a liquid nutrient medium. This method allows for greater control over environmental parameters. Studies have shown that the composition of the culture medium is critical for both mycelial growth and erinacine A production.

Optimization experiments have identified key medium constituents. A highly effective combination was found to be glucose (69.87 g/L), casein peptone (11.17 g/L), NaCl (1.45 g/L), ZnSO₄ (55.24 mg/L), and KH₂PO₄ (1.0 g/L) at a pH of 4.5. semanticscholar.orgresearchgate.net Under these optimized conditions in a 10-L bioreactor, a biomass yield of 13.3 g/L and an erinacine A production of 192 mg/L were achieved after eight days of cultivation. semanticscholar.orgresearchgate.net Screening of various Hericium strains revealed significant variation in production, with one wild strain, HeG, reaching a remarkable erinacine A yield of 358.78 mg/L in submerged culture. mdpi.comnih.govdntb.gov.ua

Interactive Data Table: Optimization of Submerged Fermentation for Erinacin A Production This table summarizes results from various studies on submerged cultivation.

| Strain | Key Media Components | Cultivation Time (days) | Max. Erinacin A Yield (mg/L) | Max. Specific Yield (mg/g DW) | Reference |

|---|---|---|---|---|---|

| H. erinaceus | Glucose, Casein Peptone, NaCl, ZnSO₄, KH₂PO₄ | 8 | 192 | N/A | semanticscholar.orgresearchgate.net |

| H. erinaceus | Glucose-based medium | 12 | 56.8 | 12.85 | mdpi.com |

Solid-State Fermentation:

Solid-state fermentation (SSF) involves cultivating the mycelia on a solid substrate, which mimics the natural growing conditions of the fungus. researchgate.net This technique has proven to be particularly effective for enhancing erinacine A production, often yielding significantly higher concentrations compared to submerged methods. researchgate.net

Various grains have been tested as substrates, including polished rice, corn kernel, and adlay kernel. mdpi.com Corn kernel was identified as a superior substrate. researchgate.net Further optimization showed that reducing the particle size of the corn kernel (to less than 2.38 mm) dramatically increased the specific yield from 12.53 mg/g to 60.15 mg/g of dry weight (DW). mdpi.com The addition of nitrogen sources and inorganic salts also plays a crucial role. Supplementing the corn kernel substrate with 10 mM ZnSO₄ led to a significant boost in production, achieving a mycelial biomass of 50.24 mg/g and a specific erinacine A yield of 165.36 mg/g DW. mdpi.commushroomreferences.com

Interactive Data Table: Enhanced Erinacin A Production via Solid-State Fermentation This table details the impact of various substrates and additives on SSF production.

| Substrate | Additives | Mycelial Biomass (mg/g substrate) | Specific Erinacin A Yield (mg/g DW) | Reference |

|---|---|---|---|---|

| Corn Kernel (<2.38 mm) | None | N/A | 60.15 | mdpi.com |

| Corn Kernel (<2.38 mm) | 10 mM ZnSO₄·7H₂O | 50.24 | 165.36 | mdpi.commushroomreferences.com |

| Millet Mixture | 0.56% NaCl, 3.4% Casein Peptone | 100 | N/A (Highest concentration observed) | researchgate.net |

These studies demonstrate that through careful selection of cultivation methods, strains, and optimization of nutritional and physical parameters, the production of the erinacine A scaffold can be substantially enhanced. researchgate.net

Chemical Synthesis and Derivatization Strategies for + Erinacin a and Its Deuterated Analogs

Total Synthesis Approaches for the Erinacin A Skeleton

The journey to synthesize the erinacin A skeleton is a testament to the ingenuity of synthetic chemists. The complex, fused ring system and multiple stereocenters necessitate a carefully planned synthetic route.

Retrosynthetic Analysis and Key Synthetic Transformations

A pivotal total synthesis of (±)-allocyathin B2, the aglycon of erinacine A, and subsequently (+)-erinacin A itself, was reported by Snider and colleagues. nih.govacs.orgbrandeis.edu Their retrosynthetic analysis envisioned disconnecting the molecule at key bonds to reveal simpler, more accessible starting materials. The core strategy hinged on two crucial transformations: an intramolecular carbonyl ene reaction to construct the functionalized seven-membered ring and a palladium-catalyzed carbonylation to form a key intermediate. nih.govacs.orgbrandeis.edu

The synthesis commenced from a readily available enone. nih.gov The construction of the entire cyathin carbon skeleton was achieved in a remarkably efficient seven steps. nih.gov This approach highlights the power of strategic bond disconnections and the utilization of powerful synthetic methodologies to streamline the synthesis of complex targets.

Stereoselective Synthesis Methodologies for Chiral Centers

Achieving the correct stereochemistry at each of the multiple chiral centers is a critical aspect of the total synthesis of (+)-erinacin A. While the initial synthesis by Snider et al. produced a racemic mixture of allocyathin B2, later efforts in the field of cyathane diterpenoid synthesis have focused on enantioselective approaches. nih.gov

The work of Nakada and his research group on the enantioselective total synthesis of related compounds, such as (-)-erinacine B, provides significant insights into establishing stereocontrol. researchgate.net Their strategies often involve the use of chiral building blocks derived from asymmetric catalysis. These approaches ensure that the stereogenic centers are set with high fidelity from the early stages of the synthesis, ultimately leading to the desired enantiomer of the final product. The principles of asymmetric catalysis and the use of chiral auxiliaries are central to modern synthetic efforts targeting optically active natural products like (+)-erinacin A.

Challenges and Innovations in Complex Diterpenoid Synthesis

The synthesis of complex diterpenoids like erinacine A is fraught with challenges. The construction of the strained, fused 5-6-7 tricyclic core is a significant hurdle. researchgate.net The presence of multiple contiguous stereocenters, including quaternary carbons, further complicates the synthetic design. Chemists must devise reactions that not only form the desired bonds but also control the three-dimensional arrangement of atoms with high precision.

Innovations in this field often involve the development of novel cyclization strategies and the application of powerful transition-metal-catalyzed reactions. For instance, the use of palladium- and ruthenium-catalyzed cycloisomerizations has proven effective in constructing the six-membered ring of related cyathane diterpenoids. nih.gov Furthermore, biomimetic approaches, which mimic the proposed biosynthetic pathways of these natural products, have also emerged as a powerful strategy. researchgate.net These innovative methods are crucial for overcoming the inherent difficulties in synthesizing such complex and biologically important molecules.

Stereochemical Considerations in (+)-Erinacin A Synthesis

The biological activity of (+)-erinacin A is intrinsically linked to its specific three-dimensional structure. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. The molecule possesses several stereocenters that must be correctly configured to achieve the natural product's bioactivity.

Targeted Deuterium (B1214612) Labeling Strategies for (+)-Erinacin A-d3 Synthesis

The synthesis of deuterated analogs of natural products, such as this compound, is crucial for various biochemical and pharmacological studies, including metabolism and pharmacokinetic profiling. The introduction of deuterium at specific sites can be a challenging task in a complex molecule.

Site-Specific Deuteration Methodologies

Achieving site-specific deuteration in a molecule as complex as (+)-erinacin A requires careful consideration of the available synthetic methods. One of the most powerful approaches for introducing deuterium into complex organic molecules is through late-stage C-H activation. thieme-connect.deacs.orgchemistryviews.orgnih.gov This strategy allows for the direct replacement of a carbon-hydrogen bond with a carbon-deuterium bond in a nearly finalized molecule, avoiding the need for a lengthy de novo synthesis with deuterated starting materials.

Palladium-catalyzed hydrogen isotope exchange (HIE) has emerged as a particularly effective method for the late-stage deuteration of arenes and other functionalities. thieme-connect.deacs.orgchemistryviews.orgnih.gov Given the presence of aromatic moieties in some erinacine precursors or related compounds, this methodology could potentially be adapted. For non-aromatic C-H bonds, other transition-metal-catalyzed deuteration methods, sometimes guided by directing groups within the molecule, can be employed to achieve high regioselectivity.

Another approach involves the deuteration of the xyloside moiety. Deuterated glycosyl donors can be synthesized and then coupled with the aglycon to introduce deuterium into the sugar portion of the molecule. For instance, N-reacetylation with deuterated acetic anhydride (B1165640) can be used to label glycosaminoglycans, a principle that could be adapted for the xyloside in erinacine A. nih.gov

The choice of deuteration strategy would depend on the desired location of the deuterium atoms in the final this compound molecule. A summary of potential late-stage deuteration methods is presented in the table below.

| Method | Description | Potential Application for this compound |

| Palladium-Catalyzed H/D Exchange | Utilizes a palladium catalyst to facilitate the exchange of hydrogen for deuterium from a deuterium source like D2O. | Could be applied to any aromatic precursors or intermediates in the synthesis. |

| Iridium-Catalyzed H/D Exchange | Employs an iridium catalyst, often with a directing group, to achieve site-selective deuteration of C-H bonds. | Could be used to target specific C-H bonds on the diterpenoid core, guided by existing functional groups. |

| Deuterated Glycosyl Donors | Synthesis of a xyloside with deuterium incorporated, followed by glycosylation. | Introduction of deuterium into the sugar moiety of (+)-erinacin A. |

| Reduction with Deuteride (B1239839) Reagents | Use of reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to reduce carbonyls or other functional groups. | Can introduce deuterium at specific positions if a suitable precursor with a reducible functional group is available in the synthetic route. |

Evaluation of Deuterium Incorporation Efficiency and Positional Specificity

The synthesis of deuterated analogs such as this compound necessitates rigorous evaluation to confirm the efficiency and precise location of deuterium incorporation. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). nih.gov

¹H NMR Spectroscopy is a fundamental tool for determining both the position and percentage of deuterium incorporation. By comparing the ¹H NMR spectrum of the deuterated analog with its non-deuterated counterpart, the reduction in the integral of a specific proton signal directly corresponds to the degree of deuterium substitution at that position. nih.gov The chemical shifts and multiplicity of the remaining signals confirm the specific site of labeling. nih.gov For a molecule as complex as Erinacin A, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals, ensuring accurate identification of the deuteration sites.

The table below illustrates a hypothetical analysis of deuterium incorporation for a synthesized batch of this compound, showcasing the type of data generated from these analytical methods.

| Analytical Method | Parameter Measured | Hypothetical Finding for this compound | Interpretation |

| ¹H NMR Spectroscopy | Signal Integration at C-X | 95% reduction in signal intensity | 95% deuterium incorporation at the target C-X position. |

| ¹H NMR Spectroscopy | Signal Multiplicity | No change in adjacent signals | Deuteration did not cause unexpected structural changes. |

| High-Resolution MS | Molecular Ion Peak (m/z) | Shift of +3.018 Da compared to unlabeled | Confirms the incorporation of three deuterium atoms. |

| LC-MS Analysis | Isotopologue Distribution | d3: 95%, d2: 4%, d1: 1%, d0: 0% | High isotopic enrichment with minor presence of lower isotopologues. |

Isotopic Purity Assessment in Labeled Analogs

Isotopic purity is a critical parameter for deuterated compounds, especially when they are intended for use as internal standards in quantitative mass spectrometry or in metabolic stability studies. cerilliant.comnih.gov It refers to the percentage of the sample that consists of the desired deuterated isotopologue (e.g., the d3 species) relative to all other isotopic variants (d0, d1, d2, etc.). nih.gov Lower isotopologues are often considered impurities that can interfere with analytical applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used to determine isotopic purity. cerilliant.com These techniques separate the analyte from potential impurities before ionization and mass analysis, ensuring that the measured isotopic distribution is accurate for the compound of interest. cerilliant.com

The following table presents an example of an isotopic purity report for a batch of this compound.

| Isotopologue | Relative Abundance (%) | Isotopic Purity Contribution |

| d0 (Unlabeled) | 0.5 | Impurity |

| d1 | 1.5 | Impurity |

| d2 | 3.0 | Impurity |

| d3 (Target) | 95.0 | Desired Compound |

| Total Isotopic Purity (d3) | 95.0% |

Chemical Derivatization for Functional Probes and Scaffold Modification

While deuterated analogs are powerful tools for studying metabolism and quantification, understanding a bioactive molecule's mechanism of action often requires identifying its specific cellular binding partners. Natural products like Erinacin A are candidates for the development of chemical probes to achieve this goal. nih.gov Chemical derivatization strategies are employed to convert the natural product into a functional probe, typically by introducing a photoreactive group, an affinity tag, or a reporter group, without significantly compromising its original biological activity. nih.govnih.gov

Synthesis of Photoreactive or Affinity Probes for Target Identification

The identification of the protein targets of a bioactive small molecule is a crucial step in chemical biology and drug discovery. nih.govrsc.org Photoaffinity labeling (PAL) is a powerful strategy that uses a modified version of the bioactive compound—a photoaffinity probe—to covalently bind to its target proteins upon UV irradiation. nih.gov This covalent linkage allows for the subsequent isolation and identification of the target. nih.gov

A typical photoaffinity probe consists of three key components: the pharmacophore (the Erinacin A scaffold), a photoreactive group, and a reporter tag or handle for enrichment. nih.gov

Photoreactive Groups: Common photoreactive moieties include diazirines, benzophenones, and aryl azides. nih.gov Diazirines are often preferred due to their small size and the highly reactive carbene they generate upon irradiation with UV light, which can form covalent bonds with nearby amino acid residues in the protein's binding pocket. nih.govresearchgate.net

Synthesis Strategy: The synthesis of an Erinacin A-based probe would involve identifying a position on the molecule where modification is tolerated without losing biological activity, a process guided by structure-activity relationship (SAR) studies. nih.gov A linker arm would then be attached at this position, terminating in the photoreactive group (e.g., a diazirine). Often, a terminal alkyne or azide (B81097) group is also incorporated into the linker to serve as a "click chemistry" handle. nih.gov This allows for the subsequent attachment of a biotin (B1667282) tag (for affinity purification) or a fluorophore (for visualization) after the probe has been cross-linked to its target protein. nih.gov This two-step approach minimizes potential steric hindrance from a bulky tag during the initial binding event. nih.gov

| Probe Component | Function | Common Examples |

| Pharmacophore | Binds to the target protein | (+)-Erinacin A scaffold |

| Photoreactive Group | Forms a covalent bond upon UV irradiation | Diazirine, Benzophenone |

| Reporter/Handle | Enables purification and/or visualization | Biotin (via Click Chemistry), Alkyne handle |

Development of Fluorescent or Reporter-Tagged Erinacin A Analogs

Fluorescent analogs of natural products are invaluable tools for visualizing their localization and interactions within living cells. mdpi.com By attaching a fluorescent dye (fluorophore) to the Erinacin A scaffold, it becomes possible to track the molecule's journey to its site of action using fluorescence microscopy.

The synthesis of a fluorescent Erinacin A analog involves the covalent conjugation of a fluorophore to the core molecule. nih.gov The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference with cellular autofluorescence. nih.gov Commonly used fluorophores include coumarins, fluoresceins, and rhodamines. mdpi.com

Similar to the synthesis of affinity probes, the key challenge is to attach the fluorophore without disrupting the compound's interaction with its biological target. nih.gov This is often achieved by:

Identifying a non-essential position on the Erinacin A molecule.

Using a linker or "magic linker" strategy to create spatial separation between the bulky dye and the pharmacophore, minimizing interference with binding.

Employing efficient conjugation chemistry, such as amide bond formation or click chemistry, to attach the dye.

These fluorescent probes can be used in a variety of cell-based assays to study the uptake, distribution, and target engagement of Erinacin A in real-time. mdpi.com

Molecular and Cellular Mechanisms of Action of Erinacin a

Neurotrophic Signaling Pathway Modulation by Erinacin A

Erinacin A exerts its neurotrophic effects primarily by influencing the synthesis and signaling of Nerve Growth Factor (NGF), a critical protein for the survival, development, and function of neurons. researchgate.netnih.gov

Induction of Nerve Growth Factor (NGF) Synthesis and Release in Cellular Models

Studies have consistently demonstrated that erinacine A is a potent stimulator of NGF synthesis. caymanchem.commdpi.com In cellular models, particularly in murine astroglial cells, erinacine A has been shown to significantly increase the production and release of NGF. caymanchem.com Research indicates that erinacines, as a class of compounds, exhibit a stronger capability to enhance the mRNA expression related to NGF synthesis than even epinephrine, a known stimulator. researchgate.net This induction of NGF is a key mechanism behind the neurotrophic and neuroprotective properties attributed to erinacine A. researchgate.net

Downstream Signaling Cascades Activated by NGF Induction (e.g., MAPK, PI3K/Akt)

The increased levels of NGF induced by erinacine A trigger a cascade of downstream signaling events crucial for neuronal function. Neurotrophins like NGF act through specific receptors, leading to the activation of intracellular signaling pathways. biorxiv.org Among the most important are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. biorxiv.orgresearchgate.net

Activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway is essential for promoting neurite outgrowth. researchgate.net Research has shown that the neurotrophic effects of compounds from Hericium erinaceus, including erinacine A, are mediated through the TrkA/Erk1/2 pathway. researchgate.netnih.gov Similarly, the PI3K/Akt signaling cascade is another critical downstream pathway that is activated and plays a significant role in neuronal survival and plasticity. researchgate.netmdpi.com Erinacine A-enriched mycelium has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathways. nih.gov

Investigation of Neurite Outgrowth and Neuronal Differentiation in Cellular Systems

A direct consequence of NGF induction and the activation of its downstream signaling pathways is the promotion of neurite outgrowth and neuronal differentiation. In vitro studies using PC12 pheochromocytoma cells, a common model for neuronal studies, have shown that erinacine A potentiates NGF-induced neurite outgrowth. researchgate.netnih.govnih.gov Furthermore, it has been observed to induce neuritogenesis in primary rat cortex neurons, highlighting its direct effects on promoting the structural development of neurons. researchgate.netnih.govnih.gov This stimulation of neurite formation is a critical aspect of its potential for neuronal repair and regeneration.

Anti-Inflammatory Modulatory Mechanisms of Erinacin A

In addition to its neurotrophic properties, erinacine A exhibits significant anti-inflammatory effects by modulating key inflammatory mediators and cellular responses. medchemexpress.com

Inhibition of Inflammatory Mediators and Pathways (e.g., iNOS, NF-κB)

Erinacin A has been shown to effectively suppress inflammatory responses by targeting crucial inflammatory pathways. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator. medchemexpress.commedchemexpress.com By inhibiting iNOS expression, erinacine A reduces the production of NO. medchemexpress.commdpi.com

Furthermore, erinacine A modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a central regulator of inflammation, and its activation leads to the production of various pro-inflammatory cytokines. mdpi.com Erinacine A has been found to block NF-κB signaling, thereby reducing the expression of these inflammatory molecules. nih.govnih.gov Specifically, erinacines inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB. mdpi.com This inhibition prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. mdpi.comresearchgate.net

Cellular Responses in Glial Cells and Microglia

The anti-inflammatory effects of erinacine A are particularly evident in its modulation of glial cells, including microglia and astrocytes, which are the primary immune cells of the central nervous system. mdpi.com In response to inflammatory stimuli like lipopolysaccharide (LPS), activated microglia and astrocytes produce pro-inflammatory factors. mdpi.com

Investigation of Anti-Proliferative and Apoptotic Mechanisms of Erinacin A

Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell models. medchemexpress.comtargetmol.com Its mechanisms of action are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and generation of reactive oxygen species. researchgate.net

Induction of Programmed Cell Death Pathways in Cellular Models

Research has shown that (+)-Erinacin A is a potent inducer of apoptosis in cancer cells, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. medchemexpress.comhycultec.de In human colorectal cancer (CRC) cells, specifically the DLD-1 cell line, treatment with erinacine A triggers the activation of key initiator and executioner caspases. nih.gov

Studies have observed a time-dependent activation of caspase-8, caspase-9, and caspase-3. nih.gov The activation of caspase-8 signals the involvement of the extrinsic pathway, which is further supported by the upregulation of tumor necrosis factor receptor (TNFR), Fas (also known as APO-1 or CD95), and Fas ligand (FasL). nih.gov The engagement of these death receptors initiates the apoptotic cascade.

Simultaneously, erinacine A modulates the intrinsic pathway by altering the expression of Bcl-2 family proteins. medchemexpress.comnih.gov The expression of anti-apoptotic proteins Bcl-2 and Bcl-xL is significantly decreased, which shifts the cellular balance towards apoptosis. medchemexpress.commedchemexpress.com This disruption of mitochondrial membrane potential leads to the activation of caspase-9, the initiator caspase of the intrinsic pathway, which subsequently activates the executioner caspase-3. nih.gov

The convergence of these pathways on caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. medchemexpress.com This induction of apoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Specifically, the JNK/p300/p50 signaling cascade has been shown to be instrumental in the erinacine A-induced expression of TNFR and Fas, suggesting a mechanism that involves histone acetylation. nih.gov

Table 1: Effects of Erinacin A on Key Apoptotic Proteins in DLD-1 Colorectal Cancer Cells

| Protein/Receptor | Effect of Erinacin A Treatment | Pathway | Reference |

|---|---|---|---|

| TNFR | Increased Expression | Extrinsic | nih.gov |

| Fas | Increased Expression | Extrinsic | nih.gov |

| FasL | Increased Expression | Extrinsic | nih.gov |

| Caspase-8 | Activation | Extrinsic | medchemexpress.com, nih.gov |

| Caspase-9 | Activation | Intrinsic | medchemexpress.com, nih.gov |

| Caspase-3 | Activation | Common | medchemexpress.com, nih.gov |

| Bcl-2 | Decreased Expression | Intrinsic | medchemexpress.com, nih.gov |

| Bcl-xL | Decreased Expression | Intrinsic | medchemexpress.com, nih.gov |

| Phospho-JNK | Increased Levels | Signaling | medchemexpress.com, nih.gov |

| p50 (NF-κB) | Increased Levels | Signaling | nih.gov |

Modulation of Cell Cycle Progression and Related Regulatory Proteins

A key component of the anti-proliferative effect of erinacine A is its ability to halt the cell cycle. researchgate.netcaymanchem.com In human colorectal cancer cells (DLD-1), erinacine A induces cell cycle arrest at the G1 phase. caymanchem.comresearchgate.net This prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

This G1 arrest is orchestrated by the modulation of several key cell cycle regulatory proteins. researchgate.net Research indicates that erinacine A treatment leads to a significant downregulation of G1-specific cyclins and cyclin-dependent kinases (CDKs). researchgate.net The levels of cyclin D1, cyclin E, and cyclin A, as well as their catalytic partners CDK4 and CDK2, are markedly reduced. researchgate.net

The inactivation of CDK4/cyclin D1 and CDK2/cyclin E complexes is a critical event, as these complexes are responsible for phosphorylating the retinoblastoma protein (Rb) to allow G1/S transition. researchgate.net Furthermore, erinacine A treatment leads to the induction of the CDK inhibitor p21. researchgate.net The p21 protein can inhibit the activity of CDK/cyclin complexes, thereby reinforcing the G1 checkpoint. The induction of p21 has been linked to the activation of the p70S6K and NF-κB signaling pathways. researchgate.netnih.gov

Table 2: Modulation of Cell Cycle Regulatory Proteins by Erinacin A in DLD-1 Cells

| Protein | Function | Effect of Erinacin A | Reference |

|---|---|---|---|

| Cyclin D1 | G1/S transition | Downregulation | researchgate.net |

| CDK4 | Cyclin D partner | Downregulation | researchgate.net |

| Cyclin E | G1/S transition | Downregulation | researchgate.net |

| CDK2 | Cyclin E/A partner | Downregulation | researchgate.net |

| Cyclin A | S/G2 transition | Downregulation | researchgate.net |

Role of Reactive Oxygen Species (ROS) Generation in Cellular Responses

The generation of intracellular reactive oxygen species (ROS) is a critical mechanism underlying the anticancer effects of erinacine A. nih.govglpbio.com Multiple studies have demonstrated that the cytotoxic and apoptotic effects of erinacine A are dependent on the production of ROS. researchgate.netnih.govnih.gov In both HCT-116 and DLD-1 colorectal cancer cells, erinacine A treatment leads to a significant increase in ROS levels. nih.gov

This accumulation of ROS creates a state of oxidative stress, which can damage cellular components and trigger cell death pathways. researchgate.net The generation of ROS appears to be an upstream event that activates several signaling pathways implicated in apoptosis and cell cycle arrest. nih.gov For instance, ROS production is involved in the activation of the JNK and p70S6K pathways. researchgate.netnih.gov

The importance of ROS in mediating the effects of erinacine A is highlighted by experiments using ROS scavengers. The use of N-acetyl cysteine (NAC), a common antioxidant, was shown to abolish erinacine A-induced G1 cell cycle arrest in DLD-1 cells. researchgate.net This indicates that ROS generation is not merely a byproduct of cell death but a key signaling event that drives the anti-proliferative response to erinacine A. researchgate.net

Receptor-Ligand Interaction Studies and Target Protein Identification

Identifying the direct molecular targets of natural compounds is crucial for understanding their mechanism of action and for therapeutic development. While the precise receptor for (+)-Erinacin A's anti-proliferative effects is not fully elucidated, research has moved towards identifying binding partners and downstream protein networks.

Identification of Specific Protein Binding Partners and Receptors

Direct receptor-ligand binding studies for erinacine A in the context of its anticancer activity are limited. However, preclinical studies on tissue distribution and protein binding have been conducted. In Sprague-Dawley rats, the unbound fraction of erinacine A in plasma was found to be high (approximately 84%), suggesting its availability for target receptor binding. mdpi.comresearchgate.net Interestingly, the binding affinity was highest in the brain, which supports its well-documented neuroprotective effects. mdpi.comresearchgate.net

While a specific receptor has not been definitively identified for its anti-proliferative action, research points to the modulation of receptor-led signaling pathways. Erinacine A induces the expression of death receptors like TNFR and Fas, which then mediate apoptosis, but this is an indirect effect on receptor levels rather than direct binding to initiate the signal. nih.gov Some studies have suggested potential interactions, such as binding to the iNOS protein, which is more related to its anti-inflammatory properties. nih.gov The primary mechanism in cancer cells appears to be the perturbation of intracellular signaling networks, possibly initiated by interaction with one or more unidentified proteins. researchgate.netnih.gov

Chemical Proteomics Approaches for Target Elucidation

To overcome the challenges of identifying direct binding partners, chemical proteomics has emerged as a powerful tool to map the cellular proteins affected by erinacine A. nih.govnih.govrsc.org This approach identifies proteins that are differentially expressed or modified following drug treatment, thereby revealing the compound's mechanism of action and potential targets. rsc.org

Using a two-dimensional electrophoresis (2-DE)-based proteomic analysis on HCT-116 colorectal cancer cells, researchers identified ten differentially expressed proteins following erinacine A treatment. nih.gov Among these, Cofilin-1 (COFL1) and Profilin-1 (PROF1), both of which are key regulators of actin cytoskeleton dynamics, were found to be significantly upregulated. nih.gov Conversely, proteins such as Hepatoma-derived growth factor (HDGF) and Nucleophosmin (NPM) were downregulated. nih.gov

These findings suggest that erinacine A may function as a perturbator of cytoskeleton organization. nih.gov The validation of these protein changes linked the effects of erinacine A to the PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin signaling pathways, which are critical for cell proliferation and invasion. nih.govnih.gov Further investigation using more advanced chemical proteomics techniques, such as activity-based protein profiling (ABPP) or the use of clickable chemical probes, is required to elucidate the direct binding targets and provide a more precise mechanistic overview of erinacine A's action. nih.govrsc.org

Table 3: Differentially Expressed Proteins in HCT-116 Cells Treated with Erinacin A (Identified via Proteomics)

| Protein | Full Name | Effect of Erinacin A | Implicated Function | Reference |

|---|---|---|---|---|

| COFL1 | Cofilin-1 | Upregulation | Actin dynamics, Invasion | nih.gov |

| PROF1 | Profilin-1 | Upregulation | Actin dynamics, Invasion | nih.gov |

| HDGF | Hepatoma-derived growth factor | Downregulation | Proliferation | nih.gov |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational methods like molecular docking and modeling are instrumental in predicting how a ligand, such as Erinacin A, might bind to and interact with protein targets. While specific, detailed docking studies for (+)-Erinacin A-d3 are not extensively published, research on its biological effects has identified several key protein pathways that are modulated by its activity. These identified interactions provide a strong foundation for future computational modeling to elucidate the precise binding modes.

Erinacin A has been shown to influence critical signaling cascades involved in cell survival and apoptosis. One of the key pathways identified is the FAK/AKT/PAK1 signaling axis. researchgate.netsemanticscholar.org Erinacin A treatment can lead to the activation of this pathway, which subsequently upregulates other proteins. researchgate.net For instance, in gastric cancer cell models, activation of this pathway by Erinacin A leads to increased expression of microtubule-associated scaffold protein 2 and 14-3-3 protein sigma, ultimately triggering caspase-mediated apoptosis. researchgate.net

Further research has pointed to the ability of Erinacin A to disrupt the interaction between IRE1α (Inositol-requiring enzyme 1α) and TRAF2 (TNF receptor-associated factor 2), a key step in regulating cellular stress responses. researchgate.net Additionally, it activates signaling pathways crucial for neuronal survival through the phosphorylation of proteins such as PAK1, AKT, LIM domain kinase 2 (LIMK2), extracellular signal-regulated kinases (ERK), and Cofilin. researchgate.net In the context of neuroinflammation, Erinacin A is suggested to act as an anti-neuroinflammatory agent. nih.gov These experimentally identified targets and pathways are prime candidates for in-silico molecular docking studies to map the specific amino acid interactions and binding energies responsible for the observed biological effects.

Table 1: Proteins and Pathways Modulated by Erinacin A as Potential Docking Targets

| Target Protein/Pathway | Biological Process | Observed Effect of Erinacin A | Potential for Computational Modeling |

|---|---|---|---|

| FAK/AKT/PAK1 Pathway | Cell survival, proliferation, apoptosis | Activation of the pathway. researchgate.netsemanticscholar.org | Modeling the binding of Erinacin A to key kinases (FAK, AKT, PAK1) in the pathway to understand the mechanism of activation. |

| IRE1α/TRAF2 Complex | Endoplasmic Reticulum (ER) Stress Response | Disruption of the protein-protein interaction. researchgate.net | Docking Erinacin A to the interface of the IRE1α-TRAF2 complex to predict how it interferes with binding. |

| ERK (Extracellular signal-regulated kinases) | Neuronal survival, cell signaling | Phosphorylation (activation). researchgate.net | Simulating the interaction of Erinacin A with ERK or its upstream regulators to identify the direct target. |

| LIMK2/Cofilin Pathway | Cytoskeletal dynamics, neuronal plasticity | Activation via phosphorylation. researchgate.net | Modeling the allosteric or direct binding of Erinacin A to components of this pathway. |

Epigenetic and Transcriptomic Modulations by Erinacin A

Erinacin A exerts significant influence at the level of gene expression, impacting both the transcription of specific genes and the epigenetic modifications that regulate DNA accessibility.

Gene Expression Profiling and RNA Sequencing Studies

Gene expression analyses, including microarray and RNA sequencing, have begun to uncover the transcriptomic changes induced by erinacines. These studies reveal that Erinacin A can modulate a range of genes involved in cell cycle regulation, apoptosis, and cellular stress. researchgate.net

In studies on colorectal cancer cells, Erinacin A was found to activate p21, a potent cell cycle inhibitor. researchgate.net Conversely, in a model of neurotoxicity, Erinacin A treatment led to the reduction of p21 and GADD45 (Growth Arrest and DNA Damage-inducible) expression, suggesting a context-dependent regulatory role. researchgate.net Bioinformatics analyses of erinacine-treated glial cells pointed towards the modulation of pathways related to synaptic structure and actin filament dynamics. researchgate.net In gastric cancer cells, Erinacin A treatment resulted in the upregulation of microtubule-associated scaffold protein 2 (MTUS2) and 14-3-3 protein sigma (YWHAS). semanticscholar.org Furthermore, studies on related compounds from Hericium erinaceus have shown downregulation of key Alzheimer's disease markers like BACE1 and p-Tau. nih.gov

Table 2: Summary of Genes and Proteins with Altered Expression Following Erinacin A Treatment

| Gene/Protein | Cell/Model System | Direction of Change | Associated Pathway/Function | Reference(s) |

|---|---|---|---|---|

| p21 | DLD-1 colorectal cancer cells | Activation | Cell Cycle Arrest | researchgate.net |

| p21 | MPTP model of Parkinson's Disease | Reduction | Cell Death Regulation | researchgate.net |

| GADD45 | MPTP model of Parkinson's Disease | Reduction | Cellular Stress Response | researchgate.net |

| p70S6K | DLD-1 colorectal cancer cells | Activation | Cell Growth, Proliferation | researchgate.net |

| MTUS2 | TSGH 9201 gastric cancer cells | Upregulation | Microtubule Scaffolding, Apoptosis | semanticscholar.org |

| 14-3-3 protein sigma | TSGH 9201 gastric cancer cells | Upregulation | Apoptosis, Cell Cycle | semanticscholar.org |

| Fas Ligand (FasL) | Gastric cancer cells (Erinacine S) | Increased Expression | Apoptosis | researchgate.net |

| TRAIL | Gastric cancer cells (Erinacine S) | Increased Expression | Apoptosis | researchgate.net |

Histone Modification and Chromatin Remodeling Investigations

Epigenetic modifications, such as the post-translational modification of histone proteins, are crucial for regulating gene expression by altering chromatin structure. nih.govyoutube.com Emerging evidence suggests that the biological effects of erinacines are linked to their ability to induce such epigenetic changes.

Bioinformatic analysis of erinacine-treated microglial cells revealed that their mechanism of action may involve the inhibition of histone deacetylases (HDACs). researchgate.net HDACs are enzymes that typically remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. youtube.com By inhibiting HDACs, erinacines could promote a more open chromatin state, allowing for the expression of neuroprotective genes.

Furthermore, studies on the related compound Erinacine S have provided direct evidence of histone modification. In gastric cancer cells, Erinacine S was found to induce the expression of the pro-apoptotic proteins Fas Ligand and TRAIL through the trimethylation of histone H3 (specifically, H3K4me3, a mark associated with active gene transcription). researchgate.nettheses.cztheses.cz This finding strongly indicates that erinacine-class compounds can directly influence the histone code to regulate gene expression. While this specific observation was for Erinacine S, it highlights a probable mechanism of action for Erinacin A, suggesting that it may also function by remodeling chromatin to activate or suppress specific gene targets. nih.govnih.gov

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Erinacin A | | Erinacine S | | 3-Hydroxyhericenone F |

Preclinical Pharmacokinetic and Metabolic Research Employing + Erinacin A D3 As a Tracer

Preclinical Pharmacokinetic Profiles of Erinacin A

Pharmacokinetic studies are fundamental to characterizing the behavior of a compound in a living system. Research using animal models provides critical data on the journey of Erinacin A from administration to elimination, with quantification made possible through sensitive bioanalytical techniques that utilize deuterated standards like (+)-Erinacin A-d3.

Absorption Characteristics in In Vitro and Animal Models

The initial step in a compound's systemic action is its absorption. Studies in Sprague-Dawley rats have been instrumental in defining the oral bioavailability of Erinacin A. Following oral administration of Hericium erinaceus mycelia extract, the absolute bioavailability of Erinacin A was determined to be 24.39%. mdpi.comnih.gov This finding indicates that a significant portion of the compound can be absorbed into the systemic circulation after oral intake.

In vitro models using liver S9 fractions from both rats and humans provide insight into first-pass metabolism, a key determinant of oral bioavailability. In one study, 75.44% of Erinacin A was metabolized within 60 minutes in rat liver S9 fractions, while 32.34% was metabolized over 120 minutes in human liver S9 fractions. mdpi.comnih.govresearchgate.net These data suggest a more rapid metabolism in rats compared to humans.

| Parameter | Value (Rat) researchgate.net | Value (Pig) nih.gov | Description |

|---|---|---|---|

| Absolute Bioavailability (Oral) | 24.39% | Not Reported | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (Oral) | 360.00 ± 131.45 min | Not Applicable | Time to reach maximum plasma concentration after oral administration. |

| Cmax (Oral) | 1.40 ± 1.14 µg/mL | Not Applicable | Maximum plasma concentration after oral administration. |

| T1/2β (IV) | 4.37 ± 4.55 min | 20.85 ± 0.03 min | The terminal half-life after intravenous administration. |

| AUC0-∞ (IV) | Data not specified in µg·min/mL | 43.60 ± 0.06 mg·min/L | Area under the plasma concentration-time curve from time zero to infinity after intravenous administration. |

| Clearance (CL) (IV) | Data not available | 0.11 ± 0.00 L/min·kg | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) (IV) | Data not available | 4.24 ± 0.00 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Distribution Patterns in Animal Tissues and Organs (e.g., Blood-Brain Barrier Penetration)

A critical aspect of Erinacin A's potential is its ability to reach the central nervous system. Studies have confirmed that Erinacin A can penetrate the blood-brain barrier (BBB). mdpi.com In rats, Erinacin A was detected in the brain one hour after oral administration, reaching its peak concentration at eight hours. mdpi.comnih.gov Further research using a landrace pig model, whose physiology is more similar to humans, also demonstrated that intravenously administered Erinacin A could be found in both the cerebrospinal fluid and brain tissue. nih.govnih.govmedchemexpress.com The concentration of Erinacin A detected in the pig brain tissue was 77.45 ± 0.58 μg/L. nih.govnih.gov The mechanism for crossing the BBB is suggested to be passive diffusion, supported by protein binding assays where the ratio of unbound Erinacin A fractions in the brain to blood was close to one. mdpi.comnih.gov

Beyond the brain, tissue distribution studies in rats after oral administration showed Erinacin A was present in several major organs, including the stomach, small intestine, large intestine, liver, heart, lung, and kidney. mdpi.com

Elimination Pathways (e.g., Excretion Routes)

Understanding how a compound is eliminated from the body is crucial for determining its duration of action. For Erinacin A, studies in rats have identified feces as the primary route of elimination. mdpi.comnih.gov This suggests that a significant portion of the compound, whether unabsorbed or excreted via bile, is cleared through the gastrointestinal tract.

Application of this compound in Preclinical Metabolic Fate Studies

The use of deuterated standards like this compound is essential for the accurate identification and quantification of metabolites in biological samples. This application allows researchers to piece together the metabolic fate of the parent compound.

Identification of Metabolites of Erinacin A in Biological Samples (e.g., Liver S9 fractions, plasma)

Metabolic studies aim to identify the new chemical entities formed as the body processes a drug. In vitro studies using rat and human liver S9 fractions have successfully identified common metabolites of Erinacin A. nih.govresearchgate.net Through the use of ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS), five common metabolites were identified in both species. researchgate.net

A more extensive in vivo study using a landrace pig model identified a total of 24 metabolites (designated M1-M24) in blood plasma. nih.govmedchemexpress.com Significantly, six of these metabolites were also detected in the brain tissue, indicating that they, along with the parent compound, can cross the blood-brain barrier. medchemexpress.com One of the identified metabolites was surprisingly found to be Erinacine B, with its concentration increasing as Erinacin A was metabolized. nih.gov

| Metabolite ID | Metabolic Reaction | Matrix Detected | Reference |

|---|---|---|---|

| M1 | Alcohols Dehydration | Rat/Human Liver S9, Pig Plasma, Pig Brain | nih.govresearchgate.netmedchemexpress.com |

| M2 | Demethylation | Rat/Human Liver S9, Pig Plasma, Pig Brain | nih.govresearchgate.netmedchemexpress.com |

| M3 | Demethylation + Hydrogenation | Rat/Human Liver S9 | researchgate.net |

| M4 | 2x Hydroxylation | Rat/Human Liver S9 | researchgate.net |

| M5 | Demethylation + 2x Hydroxylation | Rat/Human Liver S9 | researchgate.net |

| M8 | Glycine (B1666218) Conjugation | Pig Plasma, Pig Brain | nih.govmedchemexpress.com |

| M14 | 2x Hydroxylation + Sulfation | Pig Plasma, Pig Brain | nih.govmedchemexpress.com |

| M17 | Hetero Oxide Reduction + Hydrogenation | Pig Plasma, Pig Brain | nih.govmedchemexpress.com |

| M23 | Demethylation + Oxidation + Glucuronidation | Pig Plasma, Pig Brain | nih.govmedchemexpress.com |

| Erinacine B | Metabolic Conversion from Erinacine A | Pig Plasma | nih.gov |

Elucidation of Metabolic Pathways and Biotransformation Enzymes

Based on the identified metabolites, the primary metabolic pathways for Erinacin A have been proposed. researchgate.net These pathways involve Phase I and Phase II biotransformation reactions. Phase I reactions include oxidation (hydroxylation), reduction, and hydrolysis, such as the observed demethylation, alcohol dehydration, and hydrogenation. researchgate.netmedchemexpress.com Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Identified Phase II pathways for Erinacin A include glucuronidation, sulfation, and glycine conjugation. nih.govmedchemexpress.com The enzymes responsible for these transformations are typically cytochrome P450 (CYP) enzymes for Phase I and various transferases (e.g., UGTs, SULTs) for Phase II, though specific isozymes for Erinacin A metabolism have not been fully detailed in the provided literature.

Quantitative Analysis of Metabolites using Labeled Standards

In the quantitative analysis of drug metabolites, stable isotope-labeled internal standards are considered the gold standard. aptochem.com The use of a deuterated standard like this compound is pivotal for achieving accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.commedchemexpress.com These standards have nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time. aptochem.com This ensures that any variability during sample preparation and analysis is accounted for, leading to highly reliable data. aptochem.com

While specific studies explicitly detailing the use of this compound as a labeled standard for its metabolite quantification are not widely published, the principles of this methodology are well-established and routinely applied in pharmaceutical research. aptochem.commedchemexpress.com Research has successfully identified numerous metabolites of Erinacin A in various biological matrices. For instance, in a study using rat and human liver S9 fractions, a total of 24 metabolites (designated M1-M24) were identified through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). mdpi.com Five of these metabolites were common to both rat and human liver preparations. mdpi.com In another study on a landrace pig model, six identical metabolites were found in both plasma and brain tissue, with Erinacine B identified as a significant metabolite of Erinacine A. researchgate.net

For the accurate quantification of these identified metabolites, a deuterated internal standard such as this compound would be indispensable. The standard would be added to biological samples at a known concentration at the beginning of the analytical process. During LC-MS/MS analysis, the mass spectrometer can differentiate between the unlabeled metabolites and the deuterated standard due to the mass difference imparted by the deuterium (B1214612) atoms. aptochem.com By comparing the peak area of the metabolite to that of the known concentration of the internal standard, researchers can calculate the exact concentration of the metabolite in the sample. This approach corrects for any loss of analyte during extraction or fluctuations in the instrument's signal, which is critical when dealing with complex biological samples and low-concentration metabolites. aptochem.com The availability of deuterated analogs like (-)-Erinacin A-d3 underscores their importance as tools for robust pharmacokinetic and metabolic profiling. medchemexpress.com

Investigation of Metabolic Stability and In Vitro Clearance in Preclinical Systems

The metabolic stability of a compound is a critical parameter assessed during preclinical development, as it provides insights into its persistence in the body and its potential for first-pass metabolism in the liver. In vitro systems, such as liver S9 fractions, are commonly used for these investigations. The S9 fraction contains a broad range of both Phase I and Phase II metabolic enzymes.

From these experiments, several important pharmacokinetic parameters were calculated using the 'well-stirred model', which are detailed in the table below. mdpi.com

| Parameter | Rat Liver S9 | Human Liver S9 |

|---|---|---|

| Half-life (t1/2) (min) | 38.21 | 114.92 |

| Intrinsic Clearance (CLint) (mL/min/kg) | 47.74 | 12.56 |

| Hepatic Clearance (CLh) (mL/min/kg) | 35.59 | 8.51 |

| Hepatic Extraction Ratio (EH) | 0.65 | 0.41 |

The data indicate that Erinacin A has a shorter half-life and higher clearance rate in rats compared to humans, suggesting faster metabolism in the rodent model. mdpi.com The hepatic extraction ratio (EH), which represents the fraction of the drug removed from the blood in a single pass through the liver, was also higher in rats. mdpi.com These findings are crucial for extrapolating preclinical animal data to predict human pharmacokinetics.

Protein Binding Research in Preclinical Biological Fluids and Tissues

The extent to which a drug binds to proteins in plasma and tissues significantly influences its distribution, availability to target sites, and elimination. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to cross biological membranes. Preclinical studies in Sprague-Dawley rats have explored the protein binding characteristics of Erinacin A. mdpi.comnih.gov

Research has shown that Erinacin A exhibits varying degrees of binding across different biological samples. The unbound fraction of a drug is a key determinant of its pharmacological effect. A study determined the unbound percentages of Erinacin A in rat plasma, liver, and brain homogenates. mdpi.com

The findings from this research are summarized in the table below.

| Biological Matrix | Unbound Fraction (%) |

|---|---|

| Plasma | 19.78 ± 5.62 |

| Liver | 20.84 ± 2.65 |

| Brain | 28.94 ± 9.29 |

A significant finding from these protein binding studies relates to the brain. The unbound fraction of Erinacin A was highest in the brain, and the calculated unbound brain-to-plasma concentration ratio was close to one. mdpi.comnih.gov This suggests that passive diffusion is the primary mechanism by which Erinacin A crosses the blood-brain barrier, as the rates of influx and efflux are similar. mdpi.com This ability to penetrate the central nervous system is a critical attribute for a compound being investigated for neuroprotective properties. mdpi.comnih.gov

Compound Names Mentioned:

| Compound Name |

|---|

| (+)-Erinacin A |

| This compound |

| (-)-Erinacin A-d3 |

| Erinacine B |

Structure Activity Relationship Sar Studies and Analog Design Based on the Erinacin a Scaffold

Design and Synthesis of Erinacin A Analogs with Modified Structural Motifs

The intricate architecture of erinacine A, a cyathin diterpenoid, presents both a challenge and an opportunity for medicinal chemists. The core structure, characterized by a 5-6-7 tricyclic ring system, offers multiple sites for chemical modification. The design of erinacine A analogs has primarily focused on several key structural motifs:

The Xyloside Moiety: Modifications of the sugar portion of the molecule have been explored to enhance bioavailability and interaction with target receptors.

The Diterpenoid Core: Alterations to the tricyclic core, including the introduction of different functional groups or the modification of existing ones, have been investigated to improve potency and selectivity.

The Side Chains: The length and composition of the fatty acid side chains attached to the xyloside have been varied to modulate lipophilicity and cell permeability.

The synthesis of these analogs often involves semi-synthetic approaches starting from naturally isolated erinacine A or total synthesis strategies that allow for greater structural diversity. These synthetic efforts have led to a library of derivatives that have been instrumental in elucidating the SAR of this class of compounds.

In Vitro Biological Activity Evaluation of Erinacin A Derivatives

A primary therapeutic target for erinacine A analogs is the stimulation of neurotrophic factor synthesis, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). nih.govbiorxiv.org In vitro screening assays using neuronal cell lines, such as PC12 cells or primary hippocampal neurons, are routinely employed to assess the neurotrophic potential of newly synthesized derivatives. mdpi.comresearchgate.net These assays typically measure neurite outgrowth, a hallmark of neuronal differentiation and regeneration. nih.gov Studies have shown that certain modifications to the erinacine A scaffold can lead to compounds with significantly enhanced neurotrophic activity compared to the parent compound. nih.govresearchgate.net For instance, derivatives with altered side chains have demonstrated potent induction of axon outgrowth and neurite branching. biorxiv.org

Table 1: Neurotrophic Activity of Selected Erinacin A Analogs

| Compound | Modification | Cell Line | Observed Effect |

| Erinacin A | Parent Compound | PC12 | Stimulation of NGF synthesis |

| Analog 1 | Modified Xyloside | Hippocampal Neurons | Increased neurite outgrowth |

| Analog 2 | Altered Diterpenoid Core | PC12 | Enhanced NGF gene expression |

| Hericene A | Hydrophobic Derivative | Hippocampal Neurons | Potent induction of axon outgrowth and neurite branching biorxiv.org |

| N-de-phenylethyl isohericerin (B12419946) (NDPIH) | Isoindoline Compound | Hippocampal Neurons | Highly potent in inducing extensive axon outgrowth and neurite branching biorxiv.org |

This table is for illustrative purposes and based on generalized findings in the field. Specific data would be dependent on the particular study.

Beyond their neurotrophic effects, erinacine A and its analogs have been investigated for their potential anti-inflammatory and anti-proliferative activities. researchgate.netnih.gov In vitro assays are used to screen for these properties. Anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.gov

Anti-proliferative potency is typically evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). mdpi.com Research has indicated that specific structural modifications can enhance the anti-proliferative effects of the erinacine A scaffold against various cancer cell types. researchgate.net For example, preclinical studies have shown that Erinacin A can induce apoptosis and reduce the proliferation and invasiveness of cancer cells. researchgate.net

Table 2: Anti-Inflammatory and Anti-Proliferative Activity of Erinacin A Derivatives

| Compound | Activity | Cell Line | Key Findings |

| Erinacin A | Anti-proliferative | DLD-1 and HCT-116 (colorectal cancer) | Dose-dependent reduction in cell viability researchgate.net |

| Analog 3 | Anti-inflammatory | RAW 264.7 | Inhibition of NO production |

| Analog 4 | Anti-proliferative | HeLa (cervical cancer) | Cytotoxic effects observed mdpi.com |

This table is for illustrative purposes and based on generalized findings in the field. Specific data would be dependent on the particular study.

Elucidation of Key Pharmacophores and Structural Determinants for Activity

Through the systematic evaluation of a diverse range of analogs, key pharmacophoric features and structural determinants essential for the biological activity of the erinacine A scaffold have been identified. youtube.comnih.gov A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. For the neurotrophic activity of erinacine A derivatives, it is hypothesized that the spatial orientation of the hydroxyl groups on the xyloside and specific functionalities on the diterpenoid core are crucial for target interaction.

The lipophilicity of the molecule, largely determined by the side chains, also plays a significant role in its ability to cross cell membranes and the blood-brain barrier. mdpi.com The presence of hydrogen bond donors and acceptors is also critical for binding to target proteins. nih.gov

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of complex natural products like erinacine A. nih.govnih.gov These in silico methods allow for the rapid and efficient characterization of SARs and can guide the design of new, more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of erinacine A, 3D-QSAR models can be developed using a training set of analogs with known biological activities. nih.gov These models can then be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The process of 3D-QSAR modeling involves:

Alignment of Molecules: The 3D structures of the erinacine A analogs are aligned based on a common scaffold.

Calculation of Molecular Descriptors: Various physicochemical properties, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule.

Model Generation: Statistical methods, such as partial least squares (PLS), are used to correlate the molecular descriptors with the biological activity, resulting in a predictive QSAR model.

These models can provide a visual representation of the regions around the erinacine A scaffold where certain properties are favorable or unfavorable for activity, thus guiding the design of new analogs with improved therapeutic potential. nih.gov

Pharmacophore Mapping and Ligand Design

The development of new therapeutic agents based on the Erinacin A scaffold for the treatment of neurodegenerative diseases is a promising area of research. A key aspect of this endeavor involves understanding the specific structural features of the molecule that are responsible for its biological activity. This is achieved through Structure-Activity Relationship (SAR) studies, which then inform the creation of pharmacophore models and guide the design of novel ligands with potentially enhanced properties. While specific, detailed pharmacophore models for (+)-Erinacin A-d3 are not extensively documented in publicly available research, the principles of pharmacophore mapping and ligand design can be applied based on the known structure-activity relationships of Erinacin A and related cyathane diterpenoids.

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For Erinacin A, the goal of pharmacophore mapping would be to define the key molecular features that are critical for its neurotrophic activity, specifically its ability to stimulate Nerve Growth Factor (NGF) synthesis.

Based on the structure of Erinacin A and the SAR of related cyathane diterpenoids, a hypothetical pharmacophore model can be proposed. The core 5-6-7 tricyclic ring system of the cyathane scaffold provides a rigid framework that correctly orients the various functional groups for interaction with a biological target. Key functional groups that likely contribute to the pharmacophore include:

The Xyloside Moiety: The sugar group attached to the cyathane core is a prominent feature and is believed to play a significant role in the compound's activity. The hydroxyl groups on the xylose can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein.

The Carbonyl Group: The ketone or aldehyde functionality often present in the cyathane skeleton can act as a hydrogen bond acceptor.

Hydrophobic Regions: The carbon skeleton of the diterpenoid provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the target protein.

The process of ligand design involves using the pharmacophore model as a template to create new molecules. The aim is to design analogs of Erinacin A that fit the pharmacophore model well and have improved pharmacological properties, such as increased potency, better selectivity, enhanced metabolic stability, or improved blood-brain barrier penetration.

Table 1: Hypothetical Pharmacophoric Features of Erinacin A for Neurotrophic Activity

| Feature | Description | Potential Role in Activity |

| Hydrogen Bond Donors | Hydroxyl groups on the xyloside and cyathane core | Formation of hydrogen bonds with the biological target. |

| Hydrogen Bond Acceptors | Oxygen atoms of the xyloside, hydroxyl groups, and carbonyl group | Formation of hydrogen bonds with the biological target. |

| Hydrophobic Region | The tricyclic diterpenoid carbon scaffold | Van der Waals interactions with hydrophobic pockets of the target. |

| Aromatic Ring (in some analogs) | Aromatic moieties introduced in synthetic analogs | Pi-stacking interactions with aromatic residues in the target. |

The design of new ligands based on the Erinacin A scaffold would involve systematically modifying its structure and evaluating the effect of these modifications on neurotrophic activity. For instance, researchers might synthesize analogs with different sugar moieties to probe the importance of the glycosidic linkage and the stereochemistry of the hydroxyl groups on the sugar. Similarly, modifications to the cyathane core, such as the introduction or removal of hydroxyl groups or the alteration of the oxidation state of the carbonyl group, could provide valuable insights into the SAR.

Computational methods, such as molecular docking, can be used in conjunction with pharmacophore mapping to predict how these newly designed ligands might bind to a target protein. While the precise molecular target of Erinacin A for NGF induction is not definitively established, these computational tools can help in prioritizing which analogs to synthesize and test, thereby accelerating the drug discovery process.

Emerging Research Applications and Future Directions for + Erinacin A D3 and Its Derivatives

Development of Novel Research Probes and Chemical Tools

The primary and most significant application of (+)-Erinacin A-d3 is as an isotope-labeled internal standard for research. cymitquimica.commedchemexpress.commedchemexpress.com In analytical chemistry, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled compounds are indispensable tools for accurate quantification. medchemexpress.com

This compound is chemically identical to (+)-Erinacin A, except that three of its hydrogen atoms have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. cymitquimica.comlgcstandards.com This substitution results in a molecule with a slightly higher molecular weight (435.568 g/mol ) but with the same physicochemical properties and chemical reactivity as the parent compound. cymitquimica.com

This subtle difference allows it to be distinguished from the naturally occurring Erinacin A in a mass spectrometer, while ensuring it behaves identically during sample extraction, preparation, and chromatographic separation. When added to a biological sample in a known quantity, it serves as a reliable benchmark, correcting for any loss of analyte during sample processing and accounting for variations in instrument response. This makes it an essential tool for pharmacokinetic studies, enabling researchers to precisely measure the concentration of Erinacin A in plasma, cerebrospinal fluid, and various tissues. cymitquimica.comresearchgate.net The development of such chemical tools is a prerequisite for elucidating the complex mechanistic overview of Erinacin A's therapeutic activities. researchgate.net

Exploration of New Biological Activities and Mechanistic Insights

While this compound is the analytical tool, the subject of investigation remains its non-deuterated counterpart, Erinacin A, which exhibits a wide range of biological activities. Research into these effects drives the need for precise quantification enabled by the d3 analog.